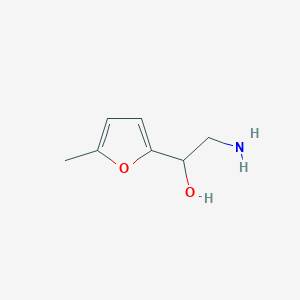

2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol

Description

Contextualization within Furan (B31954) Chemistry and Amino Alcohol Scaffolds

Furan is a five-membered aromatic heterocycle containing one oxygen atom. orientjchem.org This ring system is a core structural component in numerous pharmacologically active compounds and serves as a versatile building block in organic synthesis. orientjchem.orgnumberanalytics.com The furan nucleus is found in a wide array of natural products and is considered a valuable scaffold in drug discovery. nih.govorientjchem.org Its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.comutripoli.edu.ly The furan ring often acts as a bioisostere for a phenyl ring, providing modified electronic and steric characteristics that can enhance metabolic stability and drug-receptor interactions. orientjchem.org

Amino alcohols, particularly β-amino alcohols like the ethanolamine (B43304) portion of this molecule, are another class of fundamentally important organic compounds. nih.gov This structural motif is present in numerous bioactive natural products and pharmaceuticals. nih.gov Chiral 1,2-amino alcohols are critical building blocks in the synthesis of enantiomerically pure compounds and are frequently used as chiral ligands or auxiliaries in asymmetric catalysis. organic-chemistry.orgacs.org The synthesis of these compounds with high stereoselectivity is a significant goal in modern organic chemistry. organic-chemistry.orgacs.org

Thus, 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is situated at the intersection of these two vital areas of chemical research, combining the aromatic, heterocyclic nature of furan with the versatile functionality of an amino alcohol.

Significance of Furan-Containing Amino Alcohols in Organic Synthesis and Heterocyclic Chemistry

The combination of a furan ring and an amino alcohol scaffold within a single molecule imparts significant versatility for applications in organic synthesis. The presence of both an amino group and a hydroxyl group allows for a variety of chemical transformations, such as oxidation of the alcohol to a ketone or further reactions at the nitrogen atom. smolecule.com These functional groups provide handles for building more complex molecular architectures.

In heterocyclic chemistry, furan-containing amino alcohols are valuable precursors for constructing novel, more elaborate heterocyclic systems. The furan ring itself can participate in various reactions, while the amino alcohol side chain can be used to form new rings. For instance, condensation reactions involving the amine or alcohol can lead to the formation of fused ring systems or other heterocyclic structures like oxazines. nih.govresearchgate.net The reactivity of substituted furan-2-carboxaldehydes with compounds like hippuric acid to form oxazolones demonstrates the potential of the furan scaffold to act as a foundation for new heterocyclic compounds. nih.govresearchgate.net The development of catalytic strategies for synthesizing furan derivatives highlights their importance as platform chemicals. nih.govresearchgate.net

Overview of Current Research Trajectories Pertaining to this compound

While direct research on this compound is limited, current research trajectories for analogous compounds suggest several potential avenues of investigation.

Medicinal Chemistry and Biological Screening : A primary research direction involves the synthesis and biological evaluation of derivatives. Given the broad range of activities reported for furan-containing compounds—including antibacterial, antifungal, antiviral, and anti-inflammatory effects—this molecule is a candidate for screening programs. orientjchem.orgnih.govutripoli.edu.ly Research has shown that modifications to furan-based molecules can lead to potent biological activity. orientjchem.org

Asymmetric Catalysis : The chiral nature of the alcohol center suggests a significant role in asymmetric synthesis. Research into the resolution of its enantiomers and their application as chiral ligands or catalysts in stereoselective reactions is a promising trajectory. Chiral β-amino alcohols are well-established as effective ligands for a variety of metal-catalyzed asymmetric transformations. organic-chemistry.org

Green and Sustainable Chemistry : Furans, such as furfural (B47365) (a potential precursor to the 5-methylfuran moiety), are recognized as key bio-based platform chemicals derived from the valorization of biomass. nih.govmdpi.com A significant research trajectory is the development of sustainable, catalytic pathways to synthesize this compound and its derivatives from renewable feedstocks.

Materials Science : The primary use of simple furan alcohols like furfuryl alcohol is in the synthesis of polymers and resins. wikipedia.org The bifunctional nature of this compound could allow it to be used as a monomer for creating novel functional polymers with unique properties.

Compound Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=CC=C(O1)C(CN)O |

| InChI Key | LOUYNTQIAKVVPZ-UHFFFAOYSA-N |

| Canonical InChI | InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 |

Table 2: Potential Research Applications of Furan-Containing Amino Alcohols

| Research Area | Rationale and Potential Application |

|---|---|

| Medicinal Chemistry | The furan scaffold is present in many bioactive compounds. orientjchem.orgijabbr.comutripoli.edu.ly This molecule could serve as a starting point for developing new therapeutic agents with antimicrobial or anti-inflammatory properties. nih.gov |

| Organic Synthesis | Acts as a versatile bifunctional building block for synthesizing more complex molecules and novel heterocyclic systems. nih.govsmolecule.com |

| Asymmetric Catalysis | Enantiomerically pure forms can be explored as chiral ligands or auxiliaries for stereoselective synthesis, a common application for β-amino alcohols. organic-chemistry.orgacs.org |

| Materials Science | Can potentially be used as a monomer for the synthesis of novel furan-based resins and polymers, similar to furfuryl alcohol. wikipedia.org |

| Sustainable Chemistry | The furan moiety can be derived from biomass, making the development of green synthetic routes to this compound a key research goal. nih.govmdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYNTQIAKVVPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 5 Methylfuran 2 Yl Ethan 1 Ol and Structural Analogues

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the target molecule in a minimal number of steps, often by forming the key carbon-nitrogen and carbon-oxygen bonds on a pre-existing carbon skeleton. These methods are advantageous for their atom economy and potentially streamlined procedures.

Amination Reactions

Direct amination reactions of a suitable precursor, such as an epoxide or a halo-alcohol, can provide a straightforward route to the desired amino alcohol. One plausible approach involves the synthesis of 2-bromo-1-(5-methylfuran-2-yl)ethan-1-ol, followed by nucleophilic substitution with an amine source.

A common precursor for such reactions is an α-haloketone. For instance, 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one can be reduced to the corresponding bromohydrin, which can then be subjected to amination. The reaction with ammonia (B1221849) or a protected amine equivalent would yield the target amino alcohol.

Another potential direct amination strategy involves the ring-opening of a suitably substituted oxirane. The synthesis of 2-(5-methylfuran-2-yl)oxirane and its subsequent reaction with an amine source would lead to the formation of the desired 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol. The regioselectivity of the ring-opening reaction is a critical factor in this approach.

Reductive Transformations

Reductive amination of α-hydroxy ketones or the reduction of α-azido ketones represents a powerful and widely used method for the synthesis of amino alcohols. mdpi.com

Reductive Amination of 1-hydroxy-1-(5-methylfuran-2-yl)propan-2-one: This approach involves the condensation of an α-hydroxy ketone with an amine, typically ammonia or a primary amine, to form an imine intermediate, which is then reduced in situ to the corresponding amino alcohol. mdpi.com Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity.

| Precursor | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-hydroxy-1-(5-methylfuran-2-yl)propan-2-one | NH₃ | H₂/Raney Ni | Methanol (B129727) | 80-100 | 70-85 | General methodology |

| 1-hydroxy-1-(5-methylfuran-2-yl)propan-2-one | NH₄OAc | NaBH₃CN | Methanol | 25-50 | 65-80 | General methodology |

Reduction of 2-azido-1-(5-methylfuran-2-yl)ethan-1-ol: An alternative reductive strategy involves the synthesis of an α-azido alcohol, which can be readily reduced to the target primary amino alcohol. This two-step process begins with the nucleophilic substitution of an α-halohydrin with sodium azide (B81097) to form 2-azido-1-(5-methylfuran-2-yl)ethan-1-ol. Subsequent reduction of the azide group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reagents like lithium aluminum hydride, affords the desired product. This method is often favored for its high yields and the clean conversion of the azide to the amine.

Multi-Step Synthesis from Furan (B31954) Precursors

Multi-step syntheses offer greater flexibility in constructing complex molecules by systematically building up the desired structure from simpler, readily available starting materials. For the synthesis of this compound, this typically involves the initial functionalization of a furan ring system followed by the introduction of the aminoethanol moiety.

Functionalization of the Furan Ring System

The starting point for these synthetic routes is often a simple furan derivative, such as 2-methylfuran (B129897). The furan ring can be functionalized through various electrophilic substitution reactions, such as acylation or alkylation, to introduce a suitable handle for further elaboration. mdpi.comnih.gov

Friedel-Crafts Acylation: A common strategy is the Friedel-Crafts acylation of 2-methylfuran with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst to produce 2-acetyl-5-methylfuran (B71968). wikipedia.org This ketone then serves as a key intermediate for the introduction of the aminoethanol side chain.

| Furan Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Methylfuran | Acetyl chloride | AlCl₃ | Dichloromethane | 0-25 | 80-90 | General methodology |

| 2-Methylfuran | Acetic anhydride | Zeolite H-BEA | Toluene | 110 | 75-85 | General methodology |

Introduction of the Aminoethanol Moiety

Once the furan ring is appropriately functionalized, the aminoethanol side chain can be introduced through a variety of methods.

From 2-Acetyl-5-methylfuran: The readily available 2-acetyl-5-methylfuran is a versatile precursor. wikipedia.org One common approach is its α-bromination to yield 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one. This α-haloketone can then be subjected to a two-step sequence of reduction of the ketone to an alcohol, followed by nucleophilic substitution of the bromine with an amine source. Alternatively, the α-bromoketone can first be converted to an α-azidoketone, which is then reduced to the target amino alcohol.

Another strategy involves the direct conversion of the ketone to an α-amino ketone, which is then stereoselectively reduced to the amino alcohol. nih.govresearchgate.net

Asymmetric and Stereoselective Synthetic Approaches

The synthesis of enantiomerically pure this compound is of significant interest, and several asymmetric strategies can be employed to achieve this. These methods focus on controlling the stereochemistry at the two adjacent chiral centers.

Asymmetric Reduction of α-Amino Ketones: A powerful strategy involves the asymmetric reduction of a prochiral α-amino ketone precursor, such as 2-amino-1-(5-methylfuran-2-yl)ethan-1-one. researchgate.net This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation or transfer hydrogenation. wikipedia.org Chiral catalysts, often based on ruthenium or rhodium complexes with chiral ligands, can afford high enantioselectivity.

| Substrate | Catalyst/Reagent | Reducing Agent | Solvent | Enantiomeric Excess (ee %) | Reference |

| 2-(tert-Butoxycarbonylamino)-1-(5-methylfuran-2-yl)ethan-1-one | (R)-CBS-oxazaborolidine | BH₃·SMe₂ | THF | >95 | General methodology |

| 2-Amino-1-(5-methylfuran-2-yl)ethan-1-one | RuCl₂[(R)-BINAP] | H₂ | Methanol | >98 | General methodology |

Chiral Pool Synthesis: Another approach utilizes starting materials from the chiral pool, such as amino acids or carbohydrates, which possess inherent chirality. For example, a furan-containing amino acid could be elaborated to the target amino alcohol. This strategy can be highly effective but is dependent on the availability of a suitable chiral starting material.

Enantioselective Addition Reactions: Asymmetric addition of a nucleophile to a furan-containing aldehyde can also be employed. For instance, an asymmetric Henry reaction between 5-methylfuran-2-carbaldehyde and nitromethane (B149229), catalyzed by a chiral copper-bis(oxazoline) complex, would yield a chiral nitro-alcohol. rsc.org Subsequent reduction of the nitro group would provide the desired chiral amino alcohol.

Biocatalytic Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and ketoreductases are particularly well-suited for the production of chiral amines and alcohols.

Transaminases (TAm): Amine transaminases catalyze the transfer of an amino group from a donor to a carbonyl acceptor. A potential biocatalytic route to this compound could involve the transamination of a precursor ketone, 1-(5-methylfuran-2-yl)-2-aminoethan-1-one. The broad substrate spectrum of transaminases allows for the synthesis of a variety of amino compounds, including amino alcohols. mdpi.com The combination of a transketolase and a transaminase in a de novo designed pathway has been shown to produce chiral amino alcohols from achiral substrates. ucl.ac.uk

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of ketones to chiral alcohols. A plausible two-step biocatalytic synthesis could first involve the reduction of 2-azido-1-(5-methylfuran-2-yl)ethan-1-one by a ketoreductase to the corresponding azido (B1232118) alcohol, followed by the reduction of the azide to the primary amine. Ketoreductases have been successfully employed in the synthesis of various chiral alcohols, including those with heterocyclic moieties. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol has been achieved with high conversion and enantiomeric excess using Lactobacillus paracasei BD101. researchgate.net This demonstrates the potential of whole-cell biocatalysts for the synthesis of chiral furan-containing alcohols. researchgate.netnih.gov

| Substrate | Biocatalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-(Furan-2-yl)propan-1-one | Lactobacillus paracasei BD101 | (S)-1-(Furan-2-yl)propan-1-ol | >99 | >99 | researchgate.net |

| 3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester | Zygosaccharomyces rouxii ketoreductase | (S)-3-hydroxy-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester | >98 | Not specified | nih.gov |

Chiral Catalyst and Reagent-Mediated Routes

Asymmetric chemical catalysis provides a powerful toolkit for the synthesis of enantiomerically enriched compounds.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a well-established method for the enantioselective reduction of prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst and borane. organic-chemistry.orgnrochemistry.comwikipedia.org This method is applicable to a wide range of ketones, including those with heterocyclic rings. The synthesis of this compound could be envisioned through the CBS reduction of a suitable precursor, such as 2-azido-1-(5-methylfuran-2-yl)ethan-1-one, to afford the chiral azido alcohol with high enantioselectivity. Subsequent reduction of the azide would yield the target amino alcohol. The predictability and high enantioselectivity of the CBS reduction make it an attractive method. sigmaaldrich.comnih.gov

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is another robust method for the reduction of ketones to chiral alcohols. mdpi.com This reaction typically employs a chiral transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. mdpi.comnih.govresearchgate.net ATH has been successfully applied to the synthesis of chiral 1,2-amino alcohols from unprotected α-amino ketones. acs.org This suggests a direct route to the target compound by ATH of 2-amino-1-(5-methylfuran-2-yl)ethan-1-one.

| Ketone | Method | Catalyst/Reagent | Product Alcohol | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Various prochiral ketones | CBS Reduction | Chiral oxazaborolidine/BH3 | Chiral secondary alcohols | High | wikipedia.org |

| Unprotected α-amino ketones | Asymmetric Transfer Hydrogenation | Ruthenium complex with chiral ligand | Chiral 1,2-amino alcohols | >99 | acs.org |

Advanced Synthetic Transformations Relevant to 5-Methylfuran Scaffolds

The 5-methylfuran scaffold is a versatile platform for further chemical modifications, allowing for the synthesis of a wide array of structural analogues.

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction. A particularly relevant variant for the synthesis of amino alcohols is the Henry reaction (nitroaldol reaction), which involves the reaction of a nitroalkane with an aldehyde or ketone. tcichemicals.comwikipedia.org

Starting from 5-methylfurfural, a Henry reaction with nitromethane would yield 1-(5-methylfuran-2-yl)-2-nitroethanol. tcichemicals.comscielo.brresearchgate.net This intermediate is highly valuable as the nitro group can be readily reduced to an amine, and the hydroxyl group is already in place, thus providing a direct route to the target this compound. The reaction can be performed under mild conditions, and asymmetric versions have been developed to produce enantiomerically enriched β-nitro alcohols. wikipedia.orgnih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net For this reaction to proceed on an electron-rich ring like furan, the ring must be activated by electron-withdrawing groups. Therefore, a direct SNAr on the 5-methylfuran ring is challenging. However, if a suitable leaving group is present on a side chain attached to the furan ring, an SNAr reaction could be employed. For instance, a substrate like 1-(5-methylfuran-2-yl)-2-haloethan-1-one could potentially react with an amine nucleophile. More commonly, SNAr reactions are observed on halogenated pyrimidines and other electron-deficient heteroaromatic systems. researchgate.netnih.gov While not a direct route for functionalizing the furan ring itself, SNAr can be a useful strategy in the broader context of synthesizing complex molecules containing the 5-methylfuran moiety.

Alkylation Reactions

Alkylation reactions provide a means to introduce carbon-based substituents onto the furan ring. The hydroxyalkylation/alkylation (HAA) of 2-methylfuran with aldehydes and ketones is a well-documented process. mdpi.comrsc.org For instance, the reaction of 2-methylfuran with formaldehyde (B43269) or other aldehydes in the presence of an acid catalyst leads to the formation of bis(5-methylfuran-2-yl)methane and other alkylated products. nih.govmdpi.com

A more targeted approach to synthesizing the side chain of this compound could involve the lithiation of 2-methylfuran at the 5-position, followed by reaction with a suitable electrophile. For example, the reaction of 5-methyl-2-furyllithium with ethylene (B1197577) oxide would yield 2-(5-methylfuran-2-yl)ethan-1-ol. This alcohol could then be converted to the corresponding amino alcohol through standard functional group interconversions. The homologation of boronic esters with lithiated epoxides represents a powerful and stereoselective method for the synthesis of 1,2-diols, which could be adapted for the synthesis of amino alcohol precursors. orgsyn.org

Ortho-Acylation Approaches

The introduction of an acyl group onto the furan ring, ortho to the methyl group, can be a key step in building the desired side chain. The formylation of 2-methylfuran can be achieved, leading to the formation of 5-methyl-2-furaldehyde. researchgate.net This aldehyde is a versatile intermediate for various subsequent reactions, including the Henry reaction as discussed above. Friedel-Crafts acylation of 2-methylfuran can also be employed to introduce other acyl groups, providing access to a range of ketones that can be further functionalized.

Chemical Reactivity and Mechanistic Transformations of 2 Amino 1 5 Methylfuran 2 Yl Ethan 1 Ol

Reactivity of the Amino Functional Group

The primary amino group (-NH₂) in 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is a nucleophilic center, readily participating in reactions with electrophiles. This reactivity is fundamental to the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile in substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism, where the amino group displaces a halide ion from the alkyl halide. The degree of alkylation can be controlled by the stoichiometry of the reactants.

Table 1: Examples of Nucleophilic Substitution Reactions of the Amino Group

| Electrophile | Product | Reaction Conditions |

| Methyl Iodide | 2-(Methylamino)-1-(5-methylfuran-2-yl)ethan-1-ol | Stoichiometric amounts in a polar aprotic solvent (e.g., THF, DMF) |

| Benzyl Bromide | 2-(Benzylamino)-1-(5-methylfuran-2-yl)ethan-1-ol | Mild heating in the presence of a non-nucleophilic base (e.g., K₂CO₃) |

The nucleophilic character of the amino group also facilitates its derivatization into a variety of functional groups, including amides, imines, and ureas.

Amide Formation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amino group undergoes acylation to form amides. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The formation of the amide bond is a robust and widely used transformation in organic synthesis. researchgate.netsphinxsai.comrsc.org

Imine Formation: The reaction of the primary amino group with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.comkhanacademy.org This condensation reaction is generally reversible and is often catalyzed by acid. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

Urea (B33335) Derivatives: The amino group can react with isocyanates to form urea derivatives. nih.govgoogle.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. The resulting ureas are often stable, crystalline solids.

Table 2: Derivatization Reactions of the Amino Functional Group

| Reagent | Derivative Formed | General Reaction Conditions |

| Acetyl Chloride | N-(1-(5-methylfuran-2-yl)-2-hydroxyethyl)acetamide (Amide) | Pyridine or triethylamine (B128534) as a base in an aprotic solvent |

| Benzaldehyde | 1-(5-methylfuran-2-yl)-2-(benzylideneamino)ethan-1-ol (Imine) | Mild acid catalysis (e.g., acetic acid) with removal of water |

| Phenyl Isocyanate | 1-(1-(5-methylfuran-2-yl)-2-hydroxyethyl)-3-phenylurea (Urea) | Aprotic solvent at room temperature |

Transformations Involving the Hydroxyl Functional Group

The secondary hydroxyl group (-OH) on the ethan-1-ol backbone is another key site of reactivity, capable of undergoing oxidation, esterification, and etherification reactions.

The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(5-methylfuran-2-yl)ethan-1-one. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the furan (B31954) ring or the amino group. Milder oxidizing agents are generally preferred.

Table 3: Oxidation of the Hydroxyl Group

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | 2-Amino-1-(5-methylfuran-2-yl)ethan-1-one | Dichloromethane (DCM) as solvent at room temperature |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | 2-Amino-1-(5-methylfuran-2-yl)ethan-1-one | Low temperature (-78 °C to room temperature) |

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, is a common method. pjps.pkresearchgate.net

Etherification: The formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 4: Esterification and Etherification of the Hydroxyl Group

| Reaction Type | Reagent | Product |

| Esterification | Acetic Anhydride (B1165640) | 2-amino-1-(5-methylfuran-2-yl)ethyl acetate (B1210297) |

| Etherification | Sodium Hydride, then Methyl Iodide | 2-amino-1-(5-methylfuran-2-yl)-1-methoxyethane |

Chemical Behavior of the 5-Methylfuran Ring System

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The oxygen heteroatom directs electrophilic substitution primarily to the C2 and C5 positions. chemicalbook.comquora.comyoutube.compearson.comreddit.com In this compound, the C5 position is already substituted with a methyl group, and the C2 position bears the aminoethanol substituent. Therefore, electrophilic substitution would be expected to occur at the remaining unsubstituted positions, C3 and C4, though these positions are generally less reactive. chemicalbook.compearson.com

The furan ring can also undergo ring-opening reactions under certain conditions, such as strong acid or in the presence of specific catalysts. nih.govresearchgate.netrsc.orgmdpi.comnih.gov These reactions can lead to the formation of linear dicarbonyl compounds. The stability of the furan ring in this compound will be influenced by the reaction conditions employed for transformations at the amino and hydroxyl groups.

Table 5: Potential Reactions of the 5-Methylfuran Ring

| Reaction Type | Reagents | Potential Product(s) | Notes |

| Electrophilic Aromatic Substitution | Bromine in a non-polar solvent | Brominated furan derivatives | The directing effects of the existing substituents would influence the position of bromination. |

| Ring Opening | Strong aqueous acid, heat | Linear dicarbonyl compounds | Conditions for ring opening are generally harsh and may affect other functional groups. rsc.orgmdpi.com |

Oxidative Transformations of the Furan Ring

The furan ring in this compound is susceptible to a variety of oxidative transformations, which can lead to either dearomatization and ring-opening or modification of the ring substituents. The presence of the electron-donating 5-methyl group and the amino alcohol substituent at the 2-position significantly influences the outcome of these reactions.

Oxidation of furan rings can proceed through several mechanistic pathways, often initiated by electrophilic attack by an oxidizing agent. Common oxidants used for furan oxidation include meta-chloroperoxybenzoic acid (m-CPBA), bromine in methanol (B129727), and singlet oxygen. The initial step often involves the formation of an unstable intermediate, such as a furan endoperoxide or an epoxide, which then undergoes further reactions.

In the case of this compound, oxidation is expected to yield a complex mixture of products due to the presence of the oxidizable amino and hydroxyl groups. However, focusing on the furan ring, the primary oxidative pathway is anticipated to be ring opening. This process typically leads to the formation of unsaturated 1,4-dicarbonyl compounds. For instance, oxidation with reagents like bromine in methanol would likely proceed through a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate, which upon acidic workup, would hydrolyze to a γ-keto-enal or a related dicarbonyl species.

The metabolic oxidation of furan-containing xenobiotics, often catalyzed by cytochrome P450 enzymes, provides a relevant analogy. nih.gov This process generates reactive electrophilic intermediates, such as epoxides or cis-enediones, which can lead to ring-opened products. nih.gov For a disubstituted furan like this compound, the formation of a cis-enedione is a plausible outcome of oxidative metabolism. nih.gov

A summary of expected products from the oxidative transformation of the furan ring is presented in the table below.

| Oxidizing Agent | Expected Intermediate | Major Product(s) |

| m-CPBA | Epoxide | Ring-opened dicarbonyl compounds |

| Br₂/MeOH | 2,5-Dimethoxy-2,5-dihydrofuran | γ-Keto-enal derivatives |

| Singlet Oxygen | Endoperoxide | Ring-opened dicarbonyl compounds |

| Cytochrome P450 | Epoxide or cis-enedione | Ring-opened metabolites |

Hydrolytic Cleavage and Rearrangements of Furan Moieties

The furan ring, while aromatic, is susceptible to hydrolytic cleavage under acidic conditions. The presence of substituents on the furan ring can significantly influence the rate and mechanism of this degradation pathway. For this compound, the electron-donating nature of the methyl and amino alcohol groups is expected to activate the ring towards acid-catalyzed hydrolysis.

The mechanism of acid-catalyzed furan hydrolysis typically involves the protonation of the furan ring, most favorably at the C2 or C5 position, to form a resonance-stabilized carbocation. This is followed by the nucleophilic attack of water, leading to a dihydrofuranol intermediate. Subsequent tautomerization and ring-opening yield a 1,4-dicarbonyl compound.

Studies on the acid-catalyzed ring opening of substituted furans have shown that the reaction proceeds under relatively mild conditions. rsc.orgresearchgate.net The rate of hydrolysis is dependent on the acidity of the medium and the electronic nature of the furan substituents. Electron-donating groups, such as the methyl and the substituted ethylamino group in the target molecule, are known to accelerate this process by stabilizing the protonated intermediate.

The hydrolytic cleavage of this compound in acidic aqueous media would be expected to yield a substituted γ-diketone or a related species after the initial ring-opening. The reaction is likely to be initiated by protonation at the C5 position, facilitated by the electron-donating methyl group.

| Condition | Key Intermediate | Expected Product |

| Dilute Aqueous Acid | Protonated Furan Ring | Substituted 1,4-dicarbonyl compound |

| Strong Acid | Protonated Furan Ring | Complex mixture due to side reactions |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. chemicalbook.comnumberanalytics.com Substitution occurs preferentially at the C2 (α) and C5 (α') positions, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance involving the oxygen lone pair. numberanalytics.com

In this compound, the C2 and C5 positions are already substituted. The remaining open positions for electrophilic attack are C3 and C4. The directing effects of the existing substituents will determine the regioselectivity of further substitution. The 5-methyl group is an activating, ortho-, para-directing group (directing to C4). The 2-(1-amino-2-hydroxyethyl) group is also activating and would direct to the C3 position. The combined electronic effects of these two activating groups would likely lead to substitution at both the C3 and C4 positions, potentially yielding a mixture of products.

However, the high reactivity of the furan ring can also lead to polysubstitution and polymerization under typical electrophilic substitution conditions. Therefore, mild reagents and carefully controlled reaction conditions are necessary to achieve selective monosubstitution. Common electrophilic aromatic substitution reactions for furans include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation.

Given the presence of the amino group, which can be protonated under acidic conditions, the reactivity of the furan ring towards electrophilic substitution can be modulated by pH. Protonation of the amino group would make the side chain electron-withdrawing, thereby deactivating the furan ring towards electrophilic attack.

| Reaction | Electrophile | Expected Position of Substitution |

| Halogenation (e.g., Br₂) | Br⁺ | C3 and/or C4 |

| Nitration (e.g., HNO₃/H₂SO₄) | NO₂⁺ | C3 and/or C4 (with potential for oxidation) |

| Friedel-Crafts Acylation | RCO⁺ | C3 and/or C4 (requires mild conditions) |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Amino 1 5 Methylfuran 2 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

For 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, the proton on the chiral carbon (CH-OH) would likely appear as a multiplet, influenced by the adjacent methylene (B1212753) protons (CH₂-NH₂). The protons of the methylene group would also present as a multiplet due to coupling with the methine proton and the protons of the amino group. The furan (B31954) ring protons are expected to be in the aromatic region, with their chemical shifts influenced by the methyl and the aminoethanol substituents. The methyl group on the furan ring would likely appear as a singlet in the upfield region. The protons of the primary amine and the hydroxyl group are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (on furan) | ~2.3 | Singlet |

| CH₂ (amino) | ~2.8-3.2 | Multiplet |

| CH (hydroxyl) | ~4.7-5.0 | Multiplet |

| Furan H | ~6.0-6.5 | Multiplet |

| Furan H | ~6.0-6.5 | Multiplet |

| NH₂ | Variable | Broad Singlet |

| OH | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Predicted ¹³C NMR data for this compound suggests the presence of seven distinct carbon signals. hmdb.ca The carbon atoms of the furan ring are expected to resonate in the downfield region, typically between 100 and 155 ppm. The carbon attached to the hydroxyl group (CH-OH) would likely appear in the range of 60-70 ppm. The methylene carbon (CH₂-NH₂) is expected to be in a similar region, while the methyl carbon on the furan ring would be the most upfield signal.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (on furan) | ~14 |

| CH₂ (amino) | ~45 |

| CH (hydroxyl) | ~65 |

| Furan C | ~106 |

| Furan C | ~110 |

| Furan C-O | ~152 |

| Furan C-CH₃ | ~155 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For example, it would show correlations between the CH-OH proton and the CH₂-NH₂ protons, as well as between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the molecule.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C=C bonds.

A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H and N-H stretching vibrations, with the broadness arising from hydrogen bonding. The C-H stretching vibrations of the alkyl and furan ring protons would appear around 3100-2800 cm⁻¹. The C=C stretching vibrations of the furan ring are expected in the 1600-1450 cm⁻¹ region. A significant band corresponding to the C-O stretching of the alcohol would likely be observed in the 1250-1000 cm⁻¹ range. The N-H bending vibrations may appear around 1600 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (amine) | Stretching | 3400-3200 (broad) |

| C-H (furan) | Stretching | ~3100 |

| C-H (alkyl) | Stretching | 2960-2850 |

| C=C (furan) | Stretching | 1600-1450 |

| N-H (amine) | Bending | ~1600 |

| C-O (alcohol) | Stretching | 1250-1000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation patterns of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. nih.govmdpi.com In a GC-MS analysis of this compound, the compound would first be separated from other components in the gas chromatograph before being ionized and fragmented in the mass spectrometer.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C₇H₁₁NO₂.

The theoretical exact mass of the neutral molecule is calculated to be 141.07898 Da. In typical HRMS analysis using electrospray ionization (ESI) in positive ion mode, the molecule is expected to be observed as its protonated form, [M+H]⁺. The calculated exact mass for this protonated species is 142.08626 Da. Experimental measurement of the ion's mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a tolerance of 5 ppm, provides strong evidence for the proposed molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Species | Molecular Formula | Calculated Exact Mass (Da) |

| Neutral Molecule [M] | C₇H₁₁NO₂ | 141.07898 |

| Protonated Molecule [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.08626 |

| Sodium Adduct [M+Na]⁺ | C₇H₁₁NNaO₂⁺ | 164.06822 |

Data is theoretical and serves as a reference for experimental confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it ideal for analyzing compounds in complex mixtures and confirming identity. For a polar compound like this compound, reversed-phase chromatography is a common approach.

Under typical LC-MS conditions, the compound would be separated on a C18 column using a mobile phase gradient of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with an acid additive like formic acid to promote protonation and improve peak shape. The primary amine and hydroxyl groups render the molecule suitable for positive mode electrospray ionization (ESI+), where it would be detected as the protonated molecule [M+H]⁺ at m/z 142.1.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) of the parent ion (m/z 142.1) would likely produce characteristic fragment ions. Expected fragmentation pathways include the neutral loss of water (H₂O) from the protonated molecule, resulting in a fragment ion at m/z 124.1, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the aminoethyl group.

Table 2: Expected LC-MS and MS/MS Parameters

| Parameter | Description |

| Chromatography Mode | Reversed-Phase (e.g., C18 column) |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Parent Ion (MS¹) | [M+H]⁺, m/z 142.1 |

| Major Fragment Ion (MS²) | [M+H - H₂O]⁺, m/z 124.1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and stereochemistry.

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, experimental data regarding its crystal system, space group, and specific atomic coordinates are not available. Such a study would be invaluable for confirming the connectivity of the molecule and revealing the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, that govern its packing in the solid state.

Computational and Theoretical Investigations of 2 Amino 1 5 Methylfuran 2 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would yield crucial electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other electronic properties that would be calculated include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which together provide a detailed picture of the molecule's electronic behavior. A molecular electrostatic potential (MEP) map would also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, theoretical vibrational frequencies would be calculated and correlated with experimental Infrared (IR) and Raman spectra. This analysis helps in assigning specific vibrational modes to the functional groups present in the molecule.

Additionally, theoretical 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and intermolecular interactions of molecules.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, allowing it to adopt various spatial arrangements or conformations. Conformational analysis would be performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step, resulting in a potential energy surface (PES). This landscape reveals the global and local energy minima, corresponding to the most stable and metastable conformations, respectively.

Intermolecular Interaction Analysis (e.g., Hirfeld Surface Analysis, NBO, AIM)

To understand how molecules of this compound interact with each other in a condensed phase, various analytical techniques would be employed. Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular contacts in a crystal structure. It allows for the identification of important interactions such as hydrogen bonds and van der Waals forces.

Natural Bond Orbital (NBO) analysis would provide a detailed understanding of charge transfer and hyperconjugative interactions within the molecule. This analysis examines the delocalization of electron density between filled and empty orbitals, which contributes to the molecule's stability. The Atoms in Molecules (AIM) theory would be used to analyze the electron density topology to characterize the nature of chemical bonds and non-covalent interactions.

Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, SPR models could be developed to predict various properties based on its calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature. By building a mathematical model that links these descriptors to a specific property (e.g., solubility, boiling point, or a biological activity), it becomes possible to predict the properties of similar, yet-to-be-synthesized compounds.

Prediction of Chemical Reactivity Descriptors (e.g., Chemical Hardness, Chemical Softness)

Global reactivity descriptors, derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are fundamental in assessing the stability and reactivity of a molecule. Chemical hardness (η) and its inverse, chemical softness (σ), are two such descriptors. Hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. Conversely, softness indicates a higher propensity to react.

A thorough search of scientific literature and computational chemistry databases did not yield any specific studies that have calculated the chemical reactivity descriptors for this compound. Consequently, no data is available for its chemical hardness or softness. The absence of such published data means that a quantitative assessment of its reactivity based on these specific theoretical descriptors cannot be provided at this time.

Advanced Methodologies in Research on 2 Amino 1 5 Methylfuran 2 Yl Ethan 1 Ol

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating and analyzing chemical mixtures. In the context of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol, various chromatographic methods are employed to ensure the compound's purity and to monitor its synthesis.

Column Chromatography for Purification

Column chromatography is a preparative technique used to isolate and purify desired compounds from a mixture. For the purification of this compound, a stationary phase, typically silica (B1680970) gel, is packed into a glass column. orgsyn.org The crude reaction mixture containing the target compound is loaded onto the top of the column.

An eluent, or mobile phase, which is a specific solvent or a mixture of solvents, is then passed through the column. orgsyn.org The separation is based on the differential adsorption of the components of the mixture to the stationary phase. Components with a higher affinity for the stationary phase travel down the column more slowly, while those with a lower affinity move more quickly. By collecting the eluent in sequential fractions, the purified compound can be isolated. The choice of eluent system is critical and is often determined by preliminary analysis using Thin-Layer Chromatography. ukessays.com

| Parameter | Description | Typical Application Details |

|---|---|---|

| Stationary Phase | A solid adsorbent material packed into the column. | Silica gel (SiO₂) is commonly used due to its polarity and effectiveness in separating a wide range of organic compounds. orgsyn.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that flows through the stationary phase. | A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often employed to effectively separate compounds with different polarities. nih.gov |

| Fraction Collection | The process of collecting the eluent in separate portions as it exits the column. | Fractions are collected at regular intervals and analyzed (e.g., by TLC) to identify those containing the purified target compound. uu.nl |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive analytical technique used to monitor the progress of a chemical reaction and to identify the components in a mixture. ukessays.comthieme.de A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica gel. ukessays.com

A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. bnmv.ac.in This separation allows for a quick assessment of the consumption of reactants and the formation of products. The position of a compound on the developed chromatogram is identified by its Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. ukessays.com

| Parameter | Description | Example in Practice |

|---|---|---|

| Stationary Phase | A thin layer of adsorbent on a flat support. | Silica gel 60 is a standard choice for analyzing small organic molecules. nih.gov |

| Mobile Phase | The solvent that moves up the TLC plate. | A mixture of hexane and ethyl acetate (e.g., 1:3 ratio) can be used to achieve good separation for furan (B31954) derivatives. nih.gov |

| Visualization | Method used to see the separated spots, which are often colorless. | Plates can be visualized under UV light or by staining with a reagent like potassium permanganate. |

| Retention Factor (Rf) | A ratio used to identify compounds under specific conditions. | Rf = (Distance traveled by compound) / (Distance traveled by solvent front). ukessays.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is widely used to determine the purity of synthesized compounds like this compound. HPLC operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. mdpi.com

For amino compounds, reverse-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.comnih.gov A detector, such as a UV-Vis or fluorescence detector, is used to monitor the eluent as it exits the column, generating a chromatogram that shows peaks corresponding to each separated component. nih.gov The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative purity assessment.

| Parameter | Description | Typical Conditions for Amino Compounds |

|---|---|---|

| Column | The heart of the HPLC system where separation occurs. | A reverse-phase column, such as a Synergi 4 µm Polar-RP, is often effective. nih.gov |

| Mobile Phase | A high-purity solvent mixture pumped through the column. | A gradient of aqueous formic acid and acetonitrile (B52724) is a common mobile phase system. nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | A typical flow rate is around 1.0 mL/min, but can be higher for preparative separations. nih.gov |

| Detection | The method used to detect compounds as they elute. | UV detection at a specific wavelength or fluorescence detection for enhanced sensitivity. nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement in liquid chromatography that utilizes columns with packing particles smaller than 2 µm in diameter. ijraset.com This results in significantly higher resolution, sensitivity, and speed compared to traditional HPLC. ijraset.com The use of smaller particles requires much higher operating pressures. ijraset.com

UPLC is particularly advantageous for analyzing complex biological samples or for high-throughput screening. nih.gov When coupled with mass spectrometry (UPLC-MS), it becomes a highly powerful tool for identifying and quantifying metabolites, including derivatives of furan and amino acids. nih.govnih.gov The enhanced chromatographic resolution of UPLC allows for the separation of closely related compounds and isomers that may not be resolved by HPLC. nih.gov

| Feature | Description | Advantage over HPLC |

|---|---|---|

| Particle Size | Stationary phase particles are typically <2 µm. | Increased efficiency, resolution, and speed. ijraset.com |

| Pressure | Operates at much higher pressures (up to 100 MPa). | Enables the use of smaller particles and longer columns for better separation. ijraset.com |

| Analysis Time | Run times are significantly shorter. | Higher sample throughput and reduced solvent consumption. researchgate.net |

| Sensitivity | Narrower peaks lead to greater peak height and sensitivity. | Improved detection of trace components. ijraset.com |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. For a compound like this compound, TGA can provide information about its decomposition pattern and thermal stability.

| Parameter Measured | Information Obtained | Relevance to the Compound |

|---|---|---|

| Mass Change | Quantifies the loss of mass upon heating. | Indicates the amount of volatile components or decomposition products. |

| Decomposition Temperature | The temperature at which the compound begins to degrade. | Defines the upper limit of the compound's thermal stability. |

| Residual Mass | The mass of the sample remaining at the end of the analysis. | Can provide information about the formation of a stable residue (e.g., char). |

Differential Scanning Calorimetry (DSC)

In a typical DSC analysis of amino acids, distinct thermal events are observed. These can include desolvation, solid-solid transitions, melting, and decomposition. The temperatures and enthalpy changes associated with these events are characteristic of the specific amino acid and can be influenced by factors such as crystalline form and purity. For instance, a study on 21 proteinaceous L-amino acids revealed a range of melting points and decomposition temperatures, highlighting the diversity in thermal stability among these fundamental biological molecules.

A hypothetical DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point. The sharpness of this peak would be indicative of the sample's purity. Following melting, further heating would likely lead to decomposition, which would be observed as a complex series of endothermic and/or exothermic events. The presence of the furan ring and the amino alcohol functionality would influence the decomposition pathway and the associated thermal signature.

Table 1: Hypothetical Thermal Events for this compound in DSC Analysis

| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change (ΔH) |

| Melting | 150 - 200 | Endothermic |

| Decomposition | > 200 | Complex (Endo/Exothermic) |

Note: The data in this table is illustrative and based on the general behavior of related organic compounds. Actual values for this compound would need to be determined experimentally.

Bio-Orthogonal Chemical Ligation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions typically involve pairs of functional groups that are mutually reactive but inert to the biological environment. Furan derivatives have emerged as versatile participants in such ligation strategies.

The core principle often involves the conversion of the relatively stable furan ring into a more reactive species in situ. One common approach is the oxidation of the furan moiety to a reactive cis-2-butene-1,4-dial. This transformation can be triggered by specific stimuli, such as light or the presence of a localized oxidizing agent. The resulting dicarbonyl compound is then highly susceptible to reaction with a nucleophilic partner, leading to the formation of a stable covalent bond.

This strategy allows for precise control over the ligation event, both spatially and temporally. For example, furan-modified peptide nucleic acids (PNAs) have been used in visible-light-triggered templated ligation on a surface. rsc.org In this system, a photosensitizer is brought into proximity with the furan-modified PNA upon binding to a target DNA or RNA sequence. Irradiation with white light generates singlet oxygen locally, which then activates the furan for ligation. rsc.org

Proximity-induced ligation is a powerful strategy that leverages the high effective molarity of two reactive partners co-localized by a binding event to drive a chemical reaction. Furan derivatives are particularly well-suited for this approach. In one notable example, 2,5-disubstituted furans are used as precursors to 1,4-diones. nih.gov These furan-containing building blocks can be incorporated into peptides. nih.gov Upon cleavage of a protecting group or a similar activation step, a 1,4-dione-containing peptide is generated. nih.gov

If a suitable nucleophile, such as a hydrazine, is also part of the peptide or is brought into close proximity by a protein-protein interaction, it can react with the newly formed dione. acs.org This reaction often proceeds through a Paal-Knorr-like mechanism to form a stable heterocyclic linkage, such as a pyrrole (B145914) or a pyridazine. nih.govacs.org This strategy has been successfully employed for the macrocyclization of peptides. nih.gov The beauty of this approach lies in the stability of the initial furan derivative, which only becomes reactive when and where it is needed. nih.gov

The structure of this compound, with its furan ring, primary amine, and hydroxyl group, presents interesting possibilities for its application in proximity-induced ligation. The furan ring could serve as the latent dicarbonyl functionality. The amino and hydroxyl groups could act as internal nucleophiles for intramolecular cyclization reactions upon activation of the furan ring, or they could be used as handles for conjugation to other molecules.

Table 2: Key Reactions in Furan-Based Ligation Strategies

| Ligation Strategy | Furan Derivative Role | Activating Stimulus | Resulting Linkage |

| Bio-orthogonal Ligation | Precursor to cis-2-butene-1,4-dial | Localized singlet oxygen (e.g., via photosensitizer and light) | Imine or other nucleophilic adduct |

| Proximity-Induced Ligation | Precursor to 1,4-dione | Chemical cleavage/deprotection | Pyrrole, Pyridazine |

Applications and Derivatization Strategies in Contemporary Organic and Medicinal Chemistry

Role as a Synthetic Intermediate and Building Block

The inherent functionalities of 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol—a primary amine, a secondary alcohol, and an aromatic furan (B31954) ring—make it an excellent starting point for the synthesis of diverse organic compounds. The strategic placement of these groups allows for selective reactions, providing chemists with precise control over the construction of larger, more intricate molecules.

The amino and hydroxyl groups on the ethan-1-ol side chain are primary sites for chemical reactions. The primary amine can undergo a variety of transformations, including acylation to form amides, alkylation to yield secondary and tertiary amines, and condensation with carbonyl compounds to produce Schiff bases. uniovi.esresearchgate.net The hydroxyl group can be esterified or converted into an ether, offering another avenue for structural modification. This dual functionality allows the compound to act as a linker, connecting different molecular fragments to build complex organic structures. The furan ring itself, being an electron-rich aromatic system, can participate in electrophilic substitution and other reactions common to furan derivatives, further expanding its synthetic utility. mdpi.com

This compound is closely related to precursors used in the synthesis of chalcones, which are a class of compounds recognized for their wide range of pharmacological activities. nih.govnih.gov Chalcones are characterized by an α,β-unsaturated ketone system linking two aromatic rings and serve as key intermediates for synthesizing flavonoids and other heterocyclic compounds. nih.govresearchgate.net

The synthesis of furan-containing chalcones often starts with the corresponding acetylfuran derivative, in this case, 2-acetyl-5-methylfuran (B71968). ijpsr.comnih.govwikipedia.org This ketone undergoes a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to yield the target chalcone. researchgate.netijpsr.com Since this compound can be conceptually derived from 2-acetyl-5-methylfuran (via reduction and amination), it is positioned as a key derivative within the synthetic pathways leading to these important biological scaffolds.

Synthesis and Characterization of Derivatives with Modified Furan Ring Systems

Modification of the furan ring in this compound opens pathways to novel derivatives with potentially altered chemical and physical properties. Furan rings can undergo various transformations, including:

Hydroxyalkylation/Alkylation: Reactions at the C5 position of the furan ring with aldehydes or ketones can introduce new carbon-carbon bonds. nih.gov

Acylation: Friedel-Crafts acylation can introduce acyl groups onto the furan ring, a common strategy for functionalizing aromatic systems. nih.gov

Diels-Alder Reactions: The diene character of the furan ring allows it to participate in Diels-Alder cycloadditions, providing access to complex bicyclic structures. nih.gov

These modifications can significantly impact the electronic properties and steric profile of the molecule, leading to new compounds for further synthetic elaboration or biological screening.

Synthesis and Characterization of Derivatives with Modified Amino Alcohol Moieties

The amino alcohol side chain is a prime target for derivatization, allowing for fine-tuning of the molecule's properties. The primary amine and secondary alcohol can be modified either independently or together.

N-Acylation: The reaction of the primary amine with acyl chlorides or anhydrides yields stable amide derivatives. This strategy is widely used to introduce a vast array of functional groups. uniovi.es

Schiff Base Formation: Condensation of the amino group with aldehydes and ketones produces imines (Schiff bases). These derivatives are not only important intermediates but also serve as ligands in coordination chemistry. researchgate.netnih.gov

N-Alkylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl halides.

Esterification: The hydroxyl group can be readily converted to an ester using acylating agents, a common method for creating prodrugs or modifying solubility. mdpi.com

Table 1: Potential Derivatization of the Amino Alcohol Moiety

| Reaction Type | Reagent Example | Functional Group Formed |

|---|---|---|

| N-Acylation | Acetic Anhydride (B1165640) | Secondary Amide |

| N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Schiff Base Formation | Benzaldehyde | Imine (Schiff Base) |

| O-Esterification | Acetyl Chloride | Ester |

| O-Alkylation | Benzyl Bromide | Ether |

Coordination Chemistry of this compound

The presence of both nitrogen (from the amino group) and oxygen (from the hydroxyl group) atoms in a 1,2-relationship makes this compound an excellent candidate for acting as a bidentate ligand in coordination chemistry. researchgate.net

This amino alcohol can chelate to a central metal ion through the nitrogen and oxygen atoms, forming a stable five-membered ring. nih.govresearchgate.net Such N,O-bidentate ligands are known to form stable complexes with a variety of transition metals. The synthesis of these metal complexes is typically achieved by reacting the amino alcohol with a metal salt (e.g., chloride or sulfate) in a suitable solvent like ethanol. rdd.edu.iq

The resulting coordination complexes can exhibit interesting geometric and electronic properties. Characterization of these complexes often involves techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm the coordination of the ligand to the metal center. researchgate.netrdd.edu.iq

Table 2: Potential Metal Complexes

| Metal Ion | Potential Complex Formula |

|---|---|

| Copper(II) | [Cu(C₇H₁₁NO₂)₂]Cl₂ |

| Nickel(II) | [Ni(C₇H₁₁NO₂)₂]Cl₂ |

| Cobalt(II) | [Co(C₇H₁₁NO₂)₂]Cl₂ |

| Zinc(II) | [Zn(C₇H₁₁NO₂)₂]Cl₂ |

| Iron(III) | [Fe(C₇H₁₁NO₂)₂Cl₂]Cl |

Ligand Design and Properties in Metal-Organic Frameworks

The rational design of organic ligands is a cornerstone in the development of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic molecules. The properties of MOFs, including their pore size, shape, and chemical environment, are directly influenced by the structure and functionality of the organic linkers. The compound this compound presents a unique combination of functional groups—a furan ring, a secondary alcohol, and a primary amine—making it a promising, albeit currently underexplored, candidate for ligand design in the synthesis of novel MOFs with tailored properties.

The furan moiety provides a rigid, aromatic backbone, which is a common feature in many successful MOF ligands. The incorporation of a 5-methyl group can subtly influence the electronic properties and steric profile of the ligand, potentially affecting the resulting framework's stability and its interactions with guest molecules. The amino and alcohol groups offer versatile coordination sites for metal ions. These N- and O-donor atoms can engage in various coordination modes, including monodentate, bidentate chelating, and bridging, which can lead to the formation of diverse network topologies.

The presence of both a nitrogen and an oxygen donor in a 1,2-arrangement on the ethyl side chain allows for the potential formation of stable five-membered chelate rings with metal centers. This chelating effect can enhance the thermodynamic stability of the resulting MOF structure. Furthermore, the amino group can act as a Lewis base, imparting functionality to the pores of the MOF for applications such as CO2 capture or catalysis. The hydroxyl group can also participate in hydrogen bonding, which can play a crucial role in the recognition and binding of specific guest molecules.

While direct experimental studies on MOFs constructed from this compound are not yet prevalent in the scientific literature, the well-established coordination chemistry of related functional groups allows for the prediction of its potential behavior. For instance, amino-functionalized MOFs have demonstrated enhanced selectivity for CO2 over other gases due to the favorable interactions between the basic amine and the acidic CO2 molecule. Similarly, MOFs containing hydroxyl groups have been shown to be effective in sensing applications and in facilitating proton conduction.

The chirality of this compound, arising from the stereocenter at the carbon bearing the hydroxyl group, is another significant feature. The use of enantiomerically pure forms of this ligand could lead to the synthesis of homochiral MOFs. Chiral MOFs are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiral sensing.

The table below summarizes the potential coordination modes of this compound and the anticipated properties of the resulting MOFs, based on the known behavior of its constituent functional groups in similar systems.

| Functional Group | Potential Coordination Mode(s) | Potential Impact on MOF Properties |

| Amino Group (-NH2) | Monodentate, Bridging | Introduction of basic sites, enhanced CO2 adsorption, catalytic activity. |

| Hydroxyl Group (-OH) | Monodentate, Bridging | Hydrogen bonding sites for guest recognition, potential for proton conductivity. |

| Amino Alcohol | Bidentate (N,O-chelation) | Formation of stable 5-membered chelate rings, enhanced framework stability. |

| Furan Oxygen | Coordination to metal ions | Can act as an additional coordination site, influencing network topology. |

| 5-Methyl Group | Non-coordinating | Increased hydrophobicity of pores, steric influence on framework assembly. |

| Chiral Center | Potential for the formation of homochiral MOFs for enantioselective applications. |

Detailed research into the synthesis and characterization of MOFs using this compound as a ligand would be a valuable contribution to the field of crystal engineering. Such studies would elucidate the precise coordination behavior of this multifunctional ligand and the specific properties of the resulting frameworks. The findings from such research could pave the way for the development of new functional materials with applications in gas storage and separation, catalysis, and sensing.

The following table presents a hypothetical comparison of properties for MOFs constructed with ligands analogous to this compound, illustrating the potential impact of each functional group.

| Ligand | Key Functional Groups | Expected MOF Properties |

| 2,5-Furandicarboxylic acid | Furan, Carboxylate | High thermal stability, porosity, potential for gas storage. |

| 2-Aminoterephthalic acid | Benzene (B151609), Amino, Carboxylate | Basic sites for CO2 capture, catalytic activity. |

| Ethanolamine (B43304) | Amino, Alcohol | Forms discrete complexes, potential for 1D coordination polymers. |

| This compound | Furan, Methyl, Amino, Alcohol | Combination of properties: porosity, basicity, chirality, potential for multifunctional MOFs. |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

Traditional chemical synthesis routes for chiral amino alcohols often involve multiple steps, harsh reagents, and expensive metal catalysts. nih.gov The development of environmentally benign and efficient synthetic methods for 2-Amino-1-(5-methylfuran-2-yl)ethan-1-ol is a critical area for future research. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and biocatalysis, offer promising avenues. nih.govnih.govrasayanjournal.co.inbohrium.comrsc.org

Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of optically pure pharmaceuticals. ucl.ac.uk Enzymes like transaminases, transketolases, and dehydrogenases can be employed to construct the chiral amino alcohol backbone with high enantioselectivity under mild conditions. nih.govucl.ac.ukrsc.org Future work could focus on identifying or engineering enzymes that can specifically recognize the 5-methylfuran substrate to produce this compound with high efficiency. Whole-cell biocatalysis, using microorganisms like Lactobacillus paracasei, has also shown success in the asymmetric bioreduction of furan-based ketones to chiral alcohols, presenting another sustainable pathway to explore. researchgate.netresearchgate.net

| Approach | Key Features | Potential Advantages for Synthesis | Key Research Challenges |

|---|---|---|---|

| Biocatalysis (Enzymatic) | Use of isolated enzymes (e.g., transaminases, dehydrogenases). nih.govmdpi.com | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate specificity, cofactor regeneration. |

| Whole-Cell Biocatalysis | Use of microorganisms as catalysts. researchgate.net | No need for enzyme purification, cofactor regeneration is intrinsic. | Substrate/product toxicity to cells, lower volumetric productivity. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govnih.gov | Reduced reaction times, potential for solvent-free conditions. rasayanjournal.co.in | Scalability, precise temperature control. |

| Solid-Phase Synthesis | Use of solid supports and green catalysts. africanjournalofbiomedicalresearch.com | Simplified purification, catalyst recyclability. | Leaching of catalyst, mass transfer limitations. |

Discovery of Novel Reactivity Patterns and Transformations

The unique structure of this compound, featuring both a furan (B31954) ring and an amino alcohol side chain, suggests a rich and largely unexplored reactivity profile. The furan moiety is known to participate in a variety of transformations, including electrophilic substitution and cycloaddition reactions like the Diels-Alder reaction. acs.orgresearchgate.netalgoreducation.comnumberanalytics.com The high electron density of the furan ring makes it susceptible to attack by electrophiles, primarily at the C5 (or C2) position. youtube.com